RU 24213, with the chemical formula C19H26ClNO and a molecular weight of 319.9 g/mol, is a compound primarily studied for its interactions with dopamine receptors. It is classified as a dopamine D2 receptor agonist and exhibits additional activity at kappa opioid receptors. The compound is notable for its potential applications in neuropharmacology, particularly in the treatment of disorders such as Parkinson’s disease and other neurological conditions.
RU 24213 was first synthesized and characterized in the context of pharmacological research aimed at understanding dopamine receptor functions. It falls under the category of psychoactive compounds, specifically targeting dopamine receptors which play a crucial role in regulating mood, behavior, and motor control. The compound's unique properties make it a valuable reference in studies involving dopamine receptor modulation.
The synthesis of RU 24213 involves several key steps:
The molecular structure of RU 24213 can be described as follows:
The structure features a phenolic group linked to a propylamino chain, which is critical for its interaction with dopamine receptors.
RU 24213 participates in various chemical reactions:
These properties are crucial for understanding how RU 24213 behaves in biological systems and its potential therapeutic applications.
RU 24213 has several significant applications in scientific research:
RU 24213 (systematic name: N-n-propyl-N-phenylethyl-3-hydroxyphenylethylamine) is a synthetic diphenethylamine derivative featuring distinct structural motifs critical for its dopaminergic activity. The compound consists of two phenethylamine moieties linked through a nitrogen atom, with one aromatic ring bearing a meta-hydroxyl group essential for receptor interaction [9]. This 3-monohydroxy substitution pattern differentiates it from related compounds like RU 24926, which contains a catechol-like 3,4-dihydroxy configuration [2]. The N-propyl chain attached to the tertiary nitrogen optimizes receptor affinity by balancing steric and electronic properties [9].
Synthesis typically proceeds via alkylation of 2-(3-methoxyphenyl)ethaneamine with phenethyl bromide, followed by O-demethylation to reveal the phenolic hydroxyl group. Alternative routes involve direct N-alkylation of substituted phenethylamine precursors using lithium aluminum hydride reduction of intermediate amides [9]. The molecular scaffold's flexibility allows strategic modifications: extending the N-alkyl chain (e.g., n-butyl to n-hexyl) enhances κ-opioid receptor affinity, while introducing cycloalkylmethyl groups (e.g., cyclopropylmethyl) shifts activity toward antagonism [9]. Crystallographic analysis confirms the molecule adopts an extended conformation in solid state, with the hydroxyl group positioned for hydrogen bonding with dopaminergic receptors [5].
Table 1: Key Structural Features of RU 24213
Feature | Chemical Group | Pharmacological Significance |
---|---|---|
Aromatic substitution | 3-hydroxyphenyl | Dopamine receptor recognition motif |
Tertiary nitrogen | N-propyl group | Optimal D2 receptor affinity |
Linking moiety | Ethylene bridge (-CH₂-CH₂-) | Conformational flexibility for receptor docking |
Second aromatic ring | Phenyl group | Hydrophobic pocket interaction |
RU 24213 exhibits complex polypharmacology, primarily functioning as a dopamine receptor agonist with secondary activity at opioid receptors. Initial characterization demonstrated potent agonism at dopamine D2 receptors (IC₅₀ ~15 nM), with 10-fold selectivity over D1 receptors in rodent striatal membrane preparations [1] [5]. Behavioral studies confirmed D2-mediated effects: RU 24213 induced dose-dependent stereotypies (sniffing, gnawing) in rats and contralateral rotations in 6-hydroxydopamine-lesioned mice—effects blocked by the D2 antagonist haloperidol but resistant to D1-selective antagonists [5] [10].
Surprisingly, binding assays revealed significant affinity for κ-opioid receptors (KOR) where it functions as an antagonist. RU 24213 competitively inhibits [³H]bremazocine binding in guinea pig brain membranes (Kᵢ = 38 nM) and antagonizes U50,488-induced analgesia in rabbits without intrinsic agonist activity [2]. This KOR antagonism occurs concurrently with μ-opioid receptor (MOR) blockade, distinguishing it from selective KOR ligands. The diphenethylamine core structure enables this dual targeting: molecular modeling suggests the protonated nitrogen and hydroxyl group orientation permit hydrogen bonding with opioid receptor residues, while N-alkyl chain length modulates selectivity [9].
Table 2: Receptor Binding Profile of RU 24213
Receptor Type | Affinity (Kᵢ or IC₅₀) | Functional Activity | Experimental System |
---|---|---|---|
Dopamine D2 | 15 ± 3 nM | Full agonist | Rat striatal membranes |
Dopamine D1 | 150 ± 20 nM | Partial agonist | Rat striatal membranes |
κ-opioid (KOR) | 38 ± 5 nM | Antagonist | Guinea pig brain membranes |
μ-opioid (MOR) | 420 ± 45 nM | Antagonist | Rabbit vas deferens bioassay |
Notably, RU 24213 distinguishes between D1 and D2 behavioral pathways: it fails to induce D1-characteristic grooming behaviors in sensitized rats, whereas D2-selective agonists like quinpirole produce augmented stereotypies after subchronic psychostimulant pretreatment [10]. This pharmacological dichotomy positions RU 24213 as a critical tool for dissecting dopamine receptor subtypes' roles in behavioral sensitization and addiction mechanisms.
RU 24213 exhibits rapid absorption and central nervous system penetration following peripheral administration, attributed to its moderate lipophilicity (calculated logP ≈ 2.8). Peak behavioral effects in rodents occur within 15–30 minutes post-intraperitoneal injection, with duration not exceeding 90 minutes—significantly shorter than ergoline-derived agonists like bromocriptine [1] [5]. This pharmacokinetic profile suggests limited tissue accumulation and efficient elimination.
Metabolism occurs primarily via hepatic cytochrome P450 (CYP) enzymes, featuring two dominant pathways:
Table 3: Major Metabolic Pathways of RU 24213
Phase | Reaction Type | Enzymes Involved | Primary Metabolites |
---|---|---|---|
I | Aliphatic hydroxylation | CYP2D6 > CYP3A4 | Propyl-hydroxy-RU 24213 |
I | Aromatic demethylation | CYP2D6 (minor) | Catechol derivatives (trace) |
II | Glucuronidation | UGT1A9, UGT2B7 | RU 24213-3-O-glucuronide |
II | Sulfation | SULT1A3 | RU 24213-3-O-sulfate (minor) |
Pharmacokinetic studies in dogs reveal low oral bioavailability (<25%), likely due to first-pass metabolism. Enterohepatic recirculation of glucuronide metabolites may prolong low-level exposure, though negligible tissue accumulation occurs [5]. Unlike lipophilic psychotropics (e.g., THC), RU 24213 shows minimal depot binding in adipose tissue, preventing extended terminal half-life [4]. The compound displays linear kinetics within therapeutic dose ranges but may undergo metabolic saturation at supratherapeutic concentrations due to CYP2D6 capacity limitations [7]. Crucially, its metabolism is susceptible to drug interactions: CYP2D6 inhibitors (e.g., fluoxetine) elevate plasma concentrations, while CYP inducers (e.g., rifampicin) accelerate clearance [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7